molecular formula C15H14F2N2O2 B2376347 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1211309-75-9

2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2376347
CAS RN: 1211309-75-9
M. Wt: 292.286
InChI Key: OEGBYZPBMKTCCZ-UHFFFAOYSA-N
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Description

2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is naturally produced in the body. Anandamide is known to have analgesic, anxiolytic, and anti-inflammatory effects. Therefore, URB597 has been studied for its potential therapeutic applications in pain management, anxiety disorders, and inflammation.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Antifungal Agent Synthesis : The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves a compound similar to 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone. The stereochemistry in this synthesis is critical for the effectiveness of the drug (Butters et al., 2001).

  • Antimicrobial Activity : A study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related to the compound , showed promising antibacterial activity. These structures could be considered for the development of new antimycobacterial agents (Nural et al., 2018).

  • Cytotoxicity Studies : A compound closely related to 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone was synthesized and its cytotoxicity evaluated. Understanding the pharmacokinetics nature of these compounds can aid in biological applications (Govindhan et al., 2017).

Chemical Synthesis and Characterization

  • Condensation Reactions : 3-Formylchromones were condensed with a compound similar to 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, demonstrating the versatility of this compound in organic synthesis (Halnor et al., 2006).

  • Synthesis of Isoxazoles : The compound's utility in synthesizing novel isoxazoles, which were evaluated for antioxidant and antimicrobial activities, highlights its significance in medicinal chemistry (Lokeshwari & Kumar, 2017).

  • Synthesis of Schiff Bases : Schiff bases containing a similar structure showed potential antifungal activities, indicating the compound's importance in creating new antifungal agents (Khatun et al., 2012).

properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c16-10-3-4-12(13(17)7-10)14-8-11(18-21-14)9-15(20)19-5-1-2-6-19/h3-4,7-8H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGBYZPBMKTCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

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